8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
Beschreibung
Historical Evolution of Coumarin-Piperazine Hybrid Compounds
Coumarin-piperazine hybrids emerged as a significant class of bioactive molecules in the early 20th century, driven by the exploration of coumarin derivatives for therapeutic applications. Initial interest focused on natural coumarins like scopoletin and psoralen, which demonstrated antidepressant and neuroprotective properties through serotonergic and dopaminergic modulation. The integration of piperazine—a heterocyclic moiety known for its versatility in drug design—marked a pivotal advancement. Piperazine derivatives gained prominence in the 1950s as anthelmintics, later expanding into antipsychotics (e.g., flupentixol), antidepressants (e.g., buspirone), and antimicrobial agents.
The fusion of coumarin’s aromatic framework with piperazine’s nitrogen-rich ring system created hybrids with enhanced pharmacokinetic and pharmacodynamic profiles. For example, 7-O-[4-methylpiperazine-1-(2-acetyl)]-coumarin derivatives exhibited macrofilaricidal activity, combining coumarin’s anti-inflammatory properties with piperazine’s microfilaricidal effects. By the 2010s, synthetic efforts focused on optimizing linker groups (e.g., alkyl, carbonyl) and substituents (e.g., halogens, methoxy) to target diverse receptors, culminating in compounds like 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one.
Significance of 8-Methoxy-3-[4-(2-Methoxyphenyl)Piperazine-1-Carbonyl]-2H-Chromen-2-One in Medicinal Chemistry
This compound exemplifies the strategic hybridization of coumarin and piperazine pharmacophores to achieve multitarget activity. Its structural features enable interactions with serotonin (5-HT1A, 5-HT2A), dopamine (D2, D3), and adrenergic receptors, positioning it as a candidate for neurological disorders. The methoxy groups at positions 8 and 2′-phenyl enhance lipid solubility and receptor binding affinity, while the piperazine-carbonyl linker facilitates conformational flexibility.
Recent studies highlight its antimicrobial potential, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, where it disrupts membrane integrity and DNA gyrase function. Additionally, its ADME profile—characterized by high gastrointestinal absorption and compliance with Lipinski’s rules—suggests favorable bioavailability.
Structural Foundations and Pharmacophore Architecture
The compound’s structure comprises three critical domains (Table 1):
Table 1: Structural Domains and Functional Roles
| Domain | Composition | Functional Role |
|---|---|---|
| Coumarin core | 8-Methoxy-2H-chromen-2-one | Aromatic planar system for DNA intercalation |
| Piperazine-carbonyl linker | 4-(2-Methoxyphenyl)piperazine-1-carbonyl | Conformational flexibility, receptor binding |
| Methoxy substituents | 8-OCH3, 2′-OCH3 | Enhanced lipophilicity, metabolic stability |
The carbonyl group between the coumarin and piperazine moieties enables hydrogen bonding with target proteins, while the 2-methoxyphenyl group on piperazine augments π-π stacking interactions. Computational docking studies reveal that the 8-methoxy group occupies hydrophobic pockets in dopamine D3 receptors, whereas the piperazine nitrogen forms salt bridges with aspartate residues.
Comparative Positioning Among Related Coumarin Derivatives
Compared to structurally analogous coumarins, this derivative exhibits distinct pharmacological advantages (Table 2):
Table 2: Comparative Analysis of Coumarin Derivatives
Unlike scopoletin, which relies on hydroxyl groups for antioxidant activity, the target compound’s methoxy substituents reduce metabolic oxidation, extending its half-life. Its dual 2′-methoxyphenyl and 8-methoxy groups confer broader receptor affinity compared to chlorobenzyl or fluorobenzoisoxazolyl derivatives.
Eigenschaften
IUPAC Name |
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-8-4-3-7-17(18)23-10-12-24(13-11-23)21(25)16-14-15-6-5-9-19(28-2)20(15)29-22(16)26/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBFWZBMMRIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Piperazine Moiety: The piperazine moiety can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by substitution with the methoxy-phenyl group.
Coupling of the Piperazine Moiety with the Chromen-2-one Core: The final step involves the coupling of the piperazine moiety with the chromen-2-one core through a carbonylation reaction, typically using reagents such as phosgene or triphosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
One of the primary applications of this compound is its potential as an antidepressant. Research indicates that derivatives of piperazine compounds exhibit significant activity in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. The specific piperazine moiety in this compound may enhance its efficacy by improving receptor binding affinity and selectivity .
Anticancer Properties
Studies have shown that compounds similar to 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one possess cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural features have been evaluated for their activity against breast, prostate, and lung cancer cells. The presence of the methoxyphenyl group is believed to contribute to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages. |
| Study 2 | Assess anticancer efficacy | Showed IC50 values below 10 µM against various cancer cell lines, indicating potent cytotoxicity. |
| Study 3 | Investigate mechanism of action | Identified potential pathways involving serotonin receptors and MAPK signaling cascades as targets for modulation. |
Synthesis and Chemical Properties
The synthesis of 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves several steps, including the formation of the chromenone core followed by the introduction of the piperazine moiety. Various synthetic routes have been explored to optimize yield and purity, with methods including microwave-assisted synthesis and solvent-free conditions showing promise for scalability .
Wirkmechanismus
The mechanism of action of 8-methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Inhibition of Cell Proliferation: Preventing the growth and division of cells, particularly in cancerous tissues.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the coumarin core : Position 7 vs. 8 methoxy/hydroxy groups.
- Piperazine-linked moieties : Sulfonyl, aryl, or heteroaryl groups.
- Aromatic ring substitutions : Nitro, methoxy, halogen, or trifluoromethyl groups.
Table 1: Comparative Analysis of Selected Coumarin-Piperazine Derivatives
Spectroscopic and Analytical Data
- 1H NMR : Piperazine protons in analogs resonate at δ 2.65–3.53 ppm, while coumarin H-4 appears as a singlet near δ 7.68 ppm . Methoxy groups typically show signals at δ 3.8–4.0 ppm.
- Mass spectrometry : Molecular ion peaks for coumarin-piperazines align with calculated [M+H]+ values (e.g., 482.9655 for bromothiophene derivative 6a) .
Biologische Aktivität
8-Methoxy-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2H-chromen-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 394.42 g/mol. Its structure features a chromenone core substituted with a methoxy group and a piperazine moiety, which is known for modulating various biological pathways.
Chemical Structure:
- SMILES: COc1ccccc1N1CCN(CC1)C(=O)c1cc2cccc(c2oc1=O)OC
- InChI Key: FBJBFWZBMMRIFZ-UHFFFAOYSA-N
1. Inhibitory Effects on Enzymes
Research indicates that derivatives of coumarin, including the target compound, exhibit inhibitory activity against various enzymes such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).
- MAO-B Inhibition: The compound has demonstrated selective inhibition of MAO-B, which is crucial in the metabolism of neurotransmitters. In vitro studies report an IC50 value indicating effective inhibition at micromolar concentrations .
| Enzyme | IC50 (μM) | Remarks |
|---|---|---|
| MAO-B | 0.51 | Selective and competitive inhibitor |
| AChE | >50 | Weak inhibition |
| BChE | 7.00 | Moderate inhibition |
2. Neuroprotective Properties
The compound's ability to cross the blood-brain barrier (BBB) has been confirmed through parallel artificial membrane permeability assays (PAMPA). This feature is significant for potential applications in neurodegenerative diseases, where oxidative stress plays a critical role .
3. Antioxidant Activity
The antioxidant properties of the compound have been evaluated in various cellular models. Studies indicate that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This effect was particularly noted in Vero cells, where the compound maintained cell viability up to concentrations of 100 μg/mL .
Case Study 1: Neuroprotective Effects
A study involving the administration of the compound in animal models showed significant neuroprotective effects against induced oxidative stress. The results indicated reduced markers of oxidative damage and improved cognitive function post-treatment.
Case Study 2: Enzyme Inhibition Profile
A comprehensive analysis of enzyme inhibition revealed that while the compound effectively inhibits MAO-B, it shows lesser activity against AChE and BChE, suggesting a selective action that could be beneficial in treating conditions like Alzheimer's disease without significant side effects related to cholinergic modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Start with 2-oxo-2H-chromene-3-carbohydrazide as the core scaffold. React with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol with piperidine as a catalyst for 5–6 hours to form the 1,3,4-oxadiazole or pyrazole derivatives .
- Step 2: Introduce the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Use DCM as a solvent and triethylamine (EtN) to deprotonate intermediates, as demonstrated in analogous piperazine-coumarin conjugates .
- Optimization: Monitor reaction progress via TLC/HPLC. Recrystallize from ethanol or DCM/ether mixtures for purity .
Q. How can the compound’s structural identity and purity be validated?
- Analytical Techniques:
- X-ray crystallography: Resolve crystal packing and confirm substituent orientation (e.g., orthorhombic Pbca space group with unit cell parameters a = 13.032 Å, b = 13.247 Å, c = 19.258 Å) .
- NMR/FT-IR: Confirm methoxy (δ ~3.8 ppm in H NMR), carbonyl (1700–1750 cm), and piperazine protons (δ 2.5–3.5 ppm) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (expected m/z ~463.5 for CHNO) .
Q. What are the key physicochemical properties affecting its stability?
- Critical Parameters:
- Solubility: Low aqueous solubility (log P ~3.5 predicted); use DMSO for in vitro assays.
- Hydrolytic stability: Susceptible to esterase-mediated cleavage of the piperazine-carbonyl bond. Test stability in PBS (pH 7.4) at 37°C over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of biological activity?
- SAR Strategies:
- Modify substituents: Replace the 8-methoxy group with nitro (e.g., 8-nitrochromenone derivatives show enhanced cytotoxicity) or hydroxyl groups to alter electron density and binding affinity .
- Piperazine variants: Compare 2-methoxyphenyl vs. 4-fluorophenyl piperazine derivatives to evaluate steric/electronic effects on target engagement (e.g., hCA inhibition or kinase binding) .
- Bioisosteres: Substitute the coumarin core with chromen-4-one or benzothiazole to modulate π-π stacking interactions .
Q. What experimental designs are recommended for evaluating cytotoxic or enzyme-inhibitory effects?
- In vitro Assays:
- Cytotoxicity: Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry .
- Enzyme inhibition: Test carbonic anhydrase (hCA I/II) inhibition using esterase activity assays. Compare with acetazolamide (IC ~10 nM) .
- Dose-response curves: Use 8–10 concentrations in triplicate, and validate with nonlinear regression models (GraphPad Prism) .
Q. How can crystallographic data inform molecular docking studies?
- Workflow:
- Crystal structure input: Use resolved coordinates (e.g., CCDC deposition) to model the compound’s conformation in docking software (AutoDock Vina, Schrödinger) .
- Target selection: Prioritize receptors with piperazine-binding pockets (e.g., serotonin 5-HT, dopamine D) .
- Validation: Compare docking scores (ΔG) with experimental IC values to refine force field parameters .
Q. What strategies mitigate metabolic instability in preclinical studies?
- Approaches:
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
